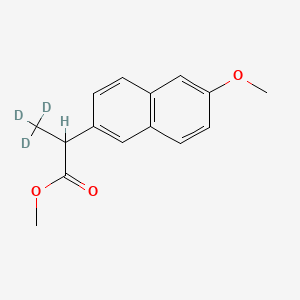

rac Naproxen-d3 Methyl Ester

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,3,3-trideuterio-2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYFBPCRUQZGJE-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662140 | |

| Record name | Methyl 2-(6-methoxynaphthalen-2-yl)(3,3,3-~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189511-76-9 | |

| Record name | Methyl 2-(6-methoxynaphthalen-2-yl)(3,3,3-~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Labeling Elucidation

Chemical Synthesis of Naproxen (B1676952) Methyl Ester: Precursor Foundations

The foundational step in producing the target molecule is the synthesis of its non-deuterated precursor, Naproxen Methyl Ester. This is typically achieved through the esterification of Naproxen.

The most common method for synthesizing Naproxen Methyl Ester is through direct esterification, specifically the Fischer esterification reaction. banglajol.infobanglajol.info This acid-catalyzed reaction involves treating Naproxen, a carboxylic acid, with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). banglajol.infoscholarsresearchlibrary.com The mixture is typically heated under reflux for several hours to drive the equilibrium towards the formation of the ester. banglajol.infoscholarsresearchlibrary.com The general procedure involves dissolving Naproxen in methanol, adding the acid catalyst, and refluxing the mixture at approximately 80°C. banglajol.infoscholarsresearchlibrary.com Upon completion, the excess alcohol is removed, and the crude product is purified, often through extraction and column chromatography, to yield Naproxen Methyl Ester. banglajol.infoscholarsresearchlibrary.com This method is well-established for preparing various α-aryl propanoic acid methyl esters and has been reported to produce the desired product in good yields, often exceeding 80%. banglajol.info

Deuterium (B1214612) Labeling Strategies: Specific Isotope Incorporation

Introducing deuterium into the molecule to create Naproxen-d3 Methyl Ester requires a targeted labeling strategy. For this specific compound, the deuterium is incorporated into the methyl group of the ester moiety.

The incorporation of a trideuteromethyl (-CD₃) group at the ester position is most directly achieved by modifying the direct esterification process. Instead of using standard methanol (CH₃OH), a deuterated equivalent is used as the nucleophile. The mechanism follows the same pathway as Fischer esterification: the carboxylic acid group of Naproxen is protonated (or deuterated, depending on the acid catalyst used) to activate the carbonyl carbon for nucleophilic attack. The deuterated methanol (Methanol-d4, CD₃OD) then attacks the electrophilic carbonyl carbon. Subsequent proton/deuteron transfers and the elimination of a water molecule result in the formation of the deuterated methyl ester, Naproxen-d3 Methyl Ester.

Alternative, less direct methods for deuteration exist, such as base-mediated H/D exchange on an existing methyl ester using a deuterium source like DMSO-d6, but this can be less specific and may lead to deuterium incorporation at other sites. acs.org Therefore, using a deuterated building block like deuterated methanol is the preferred pathway for site-selective labeling of the methyl ester group. nih.gov

The key precursors for the synthesis of rac-Naproxen-d3 Methyl Ester are:

rac-Naproxen: The starting carboxylic acid.

Methanol-d4 (CD₃OD): This is the source of the deuterated methyl group. It is a commercially available isotopic solvent that serves as both the reagent and often the solvent for the esterification reaction. nih.govarkat-usa.org

Acid Catalyst: A strong acid like sulfuric acid (H₂SO₄) or deuterated sulfuric acid (D₂SO₄) is required to catalyze the reaction.

The use of these specific precursors ensures that the three deuterium atoms are selectively incorporated into the methyl group of the ester, yielding the desired rac-Naproxen-d3 Methyl Ester.

Mechanistic Pathways for Deuteration at the Methyl Ester Moiety

Chiral Resolution of Racemic Naproxen Methyl Ester: Enzymatic and Synthetic Approaches

Since the synthesis begins with racemic Naproxen, the resulting Naproxen-d3 Methyl Ester is also a racemic mixture of (S)- and (R)-enantiomers. For many applications, separation of these enantiomers is crucial. Enzymatic kinetic resolution is a highly effective method for this purpose. taylorandfrancis.com

Enzymatic Kinetic Resolution (EKR) leverages the stereoselectivity of enzymes to separate enantiomers. taylorandfrancis.comresearchgate.net In the case of racemic Naproxen Methyl Ester, the process typically involves the enantioselective hydrolysis of the ester. Lipases and esterases are the most commonly used biocatalysts for this transformation. taylorandfrancis.comtandfonline.com

The principle of EKR is that the enzyme preferentially catalyzes the hydrolysis of one enantiomer (e.g., the S-enantiomer) into its corresponding carboxylic acid (S-Naproxen), while leaving the other enantiomer (R-Naproxen Methyl Ester) largely unreacted. csir.co.za This creates a mixture of one enantiomer as the acid and the other as the unreacted ester, which can then be separated.

Several biocatalysts have been studied for the resolution of racemic Naproxen Methyl Ester:

Candida rugosa lipase (B570770) (CRL): This is one of the most widely investigated lipases for this reaction. researchgate.nettandfonline.com Studies have utilized CRL in various forms, including free, immobilized, and as cross-linked enzyme aggregates (CLEAs). researchgate.nettandfonline.comnih.gov For instance, CLEAs of Candida rugosa lipase have been used to catalyze the kinetic resolution in a biphasic system of aqueous buffer and isooctane (B107328). tandfonline.com Another study pretreated CRL with calix csir.co.zaarene tetracarboxylic acid and immobilized it onto a metal-organic framework (ZIF-8), which showed high enantioselectivity (E = 183). nih.gov

Carboxylesterase NP: Research using heterologously expressed Carboxylesterase NP demonstrated highly enantioselective hydrolysis of racemic Naproxen Methyl Ester. csir.co.zacsir.co.za Optimized conditions achieved a 46.9% conversion in 5 hours with a product enantiomeric excess (ee) of 99% and a very high enantiomeric ratio (E) of approximately 500. csir.co.zacsir.co.za

Other Lipases: Lipase B from Candida antarctica has also been noted for its ability to catalyze reactions with a preference for the (R)-enantiomer in esterification, which allows for the direct synthesis of the (S)-enantiomer as the unreacted substrate. mdpi.com

The effectiveness of the resolution is quantified by the conversion percentage (x), the enantiomeric excess of the product (eeₚ) or substrate (eeₛ), and the enantiomeric ratio (E), a measure of the enzyme's selectivity.

| Biocatalyst | Form | Reaction System | Key Findings | Reference |

| Candida rugosa lipase (CRL) | Cross-Linked Enzyme Aggregates (CLEAs) | Aqueous buffer/isooctane | Optimal conditions: pH 7.5, 37°C. CLEAs showed high performance. | tandfonline.com |

| Candida rugosa lipase (CRL) | Immobilized on Calix-ZIF-8 | Not specified | High enantioselectivity with an E-value of 183. | nih.gov |

| Carboxylesterase NP | Heterologously expressed | Aqueous buffer with surfactant | 46.9% conversion, 99% ee, E ≈ 500. Product (S-Naproxen) inhibition was observed. | csir.co.zacsir.co.za |

| Candida rugosa lipase | Sol-gel encapsulated | Aqueous buffer/isooctane | Immobilization led to high enantioselectivity (E = 166) and high conversion. | selcuk.edu.tr |

Enzymatic Kinetic Resolution (EKR) Using Biocatalysts

Lipase-Catalyzed Enantioselective Hydrolysis

The kinetic resolution of racemic naproxen methyl ester, including its deuterated analogue rac-Naproxen-d3 Methyl Ester, is effectively achieved through lipase-catalyzed enantioselective hydrolysis. This biocatalytic approach leverages the stereospecificity of enzymes, most notably Candida rugosa lipase (CRL), to preferentially hydrolyze one enantiomer over the other. cnr.itrsc.orgnih.gov In this reaction, the lipase selectively catalyzes the hydrolysis of the (S)-ester to the corresponding (S)-carboxylic acid, leaving the unreacted substrate enriched in the (R)-naproxen methyl ester. akjournals.com

The efficiency of this resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E values are desirable as they indicate a greater difference in the reaction rates between the two enantiomers, leading to higher enantiomeric excess (ee) of both the product and the remaining substrate. rsc.orgscielo.br Studies have shown that while free CRL exhibits good selectivity (E-value of 137 to 166), significant enhancements can be achieved through various enzyme modification and immobilization techniques. mdpi.comsci-hub.se For instance, a novel two-step acetone (B3395972) treatment of CRL has been shown to dramatically boost its enantioselectivity, yielding an enantiomeric excess of 98-100% for the desired (S)-naproxen product. cnr.it Similarly, protein engineering has been used to identify and modify key amino acid residues in esterases to invert or enhance enantioselectivity for naproxen esters. researchgate.net

The general reaction scheme is as follows: rac-(R,S)-Naproxen-d3 Methyl Ester + H₂O ---(Lipase)--> (S)-Naproxen-d3 + (R)-Naproxen-d3 Methyl Ester + Methanol

This enzymatic method is considered a practical and economically viable alternative to asymmetric synthesis due to the high selectivity of lipases and the mild reaction conditions required. taylorandfrancis.com

Influence of Biocatalyst Immobilization and Reaction Environment

The performance of lipase-catalyzed hydrolysis is profoundly influenced by the immobilization of the biocatalyst and the specific conditions of the reaction environment. Immobilization not only facilitates the recovery and reuse of the enzyme, a key factor for industrial applications, but can also enhance its stability, activity, and enantioselectivity. rsc.orgsci-hub.se

Various materials have been successfully employed as supports for lipase immobilization in the resolution of racemic naproxen methyl ester. These include natural polymers like chitosan (B1678972) beads, synthetic resins such as Amberlite XAD7, and advanced nanomaterials. akjournals.com Encapsulation of CRL within a sol-gel support, particularly in the presence of additives like sporopollenin (B1173437) or calixarene-grafted magnetic nanoparticles, has led to biocatalysts with exceptional enantioselectivity (E > 400) and excellent reusability. mdpi.comsci-hub.se

Another advanced immobilization technique involves creating cross-linked enzyme aggregates (CLEAs). Both non-magnetic and magnetic CLEAs (M-CLEAs) of Candida rugosa lipase have been synthesized to catalyze the kinetic resolution of naproxen methyl ester. The magnetic variants, prepared using iron oxide nanoparticles, offer the significant advantage of simple magnetic recovery, and have demonstrated superior reusability compared to non-magnetic CLEAs. udel.edu

Table 1: Effect of Immobilization on Enantioselectivity (E-value) of Lipase in Naproxen Methyl Ester Hydrolysis

| Biocatalyst System | Support/Method | Reported E-value | Reference |

|---|---|---|---|

| Free Candida rugosa Lipase (CRL) | N/A | 137 | mdpi.com |

| Encapsulated CRL | Sol-gel without supports | 137 | mdpi.com |

| Immobilized CRL | Amberlite XAD7 | 174.2 | akjournals.com |

| Immobilized CRL on activated chitosan beads | Chitosan/Glutaraldehyde | 185 | |

| Encapsulated CRL with Calixarene-grafted Nanoparticles | Sol-gel + Magnetic Nanoparticles + Calixarene | > 400 | mdpi.com |

| Encapsulated CRL with Sporopollenin | Sol-gel + Sporopollenin | > 400 | sci-hub.se |

The enzymatic hydrolysis of the water-insoluble rac-Naproxen-d3 Methyl Ester is typically conducted in a biphasic system. sci-hub.se This system consists of an aqueous phase (usually a phosphate (B84403) buffer solution) containing the lipase and an organic phase to dissolve the substrate. sci-hub.seudel.edu This arrangement overcomes the low solubility of the ester in water, allowing for higher substrate loading and facilitating product separation.

The choice of the organic solvent is critical as it can significantly impact enzyme activity and enantioselectivity. Isooctane is one of the most commonly used and effective solvents for this reaction. akjournals.comsci-hub.seudel.edu The volumetric ratio between the aqueous and organic phases is another parameter that requires optimization; a 3:2 ratio of aqueous to organic phase was found to be optimal in one study using lipase immobilized on chitosan beads.

Furthermore, the addition of co-solvents or surfactants to the organic phase can enhance the reaction. For instance, adding 2-ethoxyethanol (B86334) as a co-solvent to isooctane and a small amount of a surfactant like Tween-80 was shown to increase the accessibility of the immobilized enzyme to the substrate, thereby improving performance.

The catalytic activity and enantioselectivity of lipases are highly sensitive to the reaction conditions, namely pH, temperature, and substrate concentration.

pH: The pH of the aqueous buffer directly affects the ionization state of the enzyme's amino acid residues, which is crucial for maintaining its active conformation. The optimal pH for the hydrolysis of naproxen methyl ester varies depending on the specific enzyme preparation and immobilization method. Studies have reported optimal pH values ranging from 6.0 to 7.5. akjournals.comudel.eduacs.org For example, the highest conversion and enantioselectivity for CRL immobilized on Amberlite XAD7 were achieved at pH 6.0, while the optimal pH for CLEAs and M-CLEAs was found to be 7.5. udel.eduacs.org

Temperature: Temperature influences the reaction rate and enzyme stability. While higher temperatures generally increase the reaction rate, they can also lead to enzyme denaturation and loss of activity. An optimal temperature must be determined to balance these factors. For the resolution of naproxen methyl ester, optimal temperatures have been reported between 35 °C and 45 °C. rsc.orgakjournals.com A study using CRL on Amberlite XAD7 found the ideal temperature to be 45 °C, whereas work with lipase on chitosan beads identified 35 °C as optimal. acs.org

Table 2: Optimal Reaction Conditions for Enantioselective Hydrolysis of Naproxen Methyl Ester

| Biocatalyst System | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| CRL on Amberlite XAD7 | 6.0 | 45 | akjournals.comacs.org |

| CRL on activated chitosan beads | 7.0 | 35 | |

| CRL CLEAs and M-CLEAs | 7.5 | 37 | udel.edu |

Organic Solvent Selection and Aqueous-Organic Biphasic Systems

Non-Enzymatic Chiral Separation Methods for Racemic Esters

Beyond enzymatic catalysis, several non-enzymatic physical separation methods can be employed for the resolution of racemic compounds, including naproxen and its esters. These methods primarily include diastereomeric crystallization, preferential crystallization, and chiral chromatography. scielo.brresearchgate.net

Preferential Crystallization: This method, also known as resolution by entrainment, is applicable to racemic mixtures that form conglomerates—mechanical mixtures of crystals of the pure enantiomers. It involves creating a supersaturated solution of the racemate and then seeding it with a crystal of the desired enantiomer. This induces the crystallization of that enantiomer exclusively. scielo.bracs.org While this method avoids the need for a resolving agent, it is limited to the relatively small number of compounds that form conglomerates. Naproxen methyl and ethyl esters have been noted for their ability to crystallize as racemic conglomerates, making them candidates for such resolution techniques. researchgate.net

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. tandfonline.com Various CSPs, such as those based on polysaccharides or Pirkle-type phases like (S,S)-Whelk-O1, are capable of resolving the enantiomers of both underivatized naproxen and its ester derivatives, including the methyl ester. rsc.orgtandfonline.com The separation is based on the differential transient interactions between the enantiomers and the chiral surface of the stationary phase. Another approach is indirect separation, where the racemic mixture is first derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard, non-chiral HPLC column. akjournals.comnih.gov

Advanced Analytical Applications in Chemical and Pharmaceutical Sciences

Quantitative Bioanalysis Utilizing Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable isotope-labeled compounds are crucial in modern analytical sciences, particularly in quantitative bioanalysis. rac-Naproxen-d3 Methyl Ester, a deuterated analog of Naproxen (B1676952) Methyl Ester, serves as an exemplary internal standard for techniques such as Stable Isotope Dilution Mass Spectrometry (SID-MS). veeprho.com The incorporation of deuterium (B1214612) atoms results in a distinct mass shift from the endogenous analyte, Naproxen, enabling precise and accurate quantification.

Precision and Accuracy Enhancement in Complex Biological Matrices

The use of rac-Naproxen-d3 Methyl Ester as an internal standard significantly enhances the precision and accuracy of quantitative bioanalysis, especially within complex biological matrices like plasma and urine. veeprho.com Biological samples contain numerous endogenous components that can interfere with the analysis, leading to matrix effects such as ion suppression or enhancement in mass spectrometry. Because the stable isotope-labeled internal standard, rac-Naproxen-d3 Methyl Ester, has nearly identical physicochemical properties to the analyte, it co-elutes during chromatographic separation and experiences similar matrix effects. This co-behavior allows for the correction of variations in sample preparation, injection volume, and instrument response, thereby improving the reliability of the quantification of Naproxen. veeprho.com Isotope dilution using deuterated standards like racemic D3-naproxen has been shown to be essential for accurate quantification. researchgate.net

Integration with Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

rac-Naproxen-d3 Methyl Ester is frequently employed in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of Naproxen in biological samples. veeprho.comresearchgate.net In a typical LC-MS/MS workflow, after extraction from the biological matrix, the sample containing both the analyte (Naproxen) and the internal standard (rac-Naproxen-d3 Methyl Ester) is injected into the LC system. The two compounds are separated from other matrix components and then ionized and detected by the mass spectrometer. The distinct mass-to-charge (m/z) ratios of Naproxen and its deuterated counterpart allow for their simultaneous monitoring and quantification, even if they are not completely separated chromatographically. researchgate.net This methodology is noted for its ability to provide high recovery rates and low limits of quantification. researchgate.net

Interactive Table: LC-MS/MS Parameters for Naproxen Analysis using a Deuterated Standard

| Parameter | Value/Condition |

| Chromatography | |

| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Mobile Phase | Acetonitrile/Water with 0.1% Acetic Acid |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode for Naproxen |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Internal Standard | rac-Naproxen-d3 |

Methodological Development and Validation Frameworks

The development and validation of analytical methods are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. rac-Naproxen-d3 Methyl Ester plays a significant role in these processes.

Application in Analytical Method Development (AMD) and Validation (AMV)

rac-Naproxen-d3 Methyl Ester is an essential reference standard for analytical method development (AMD) and validation (AMV). aquigenbio.comclearsynth.com During method development, it is used to optimize chromatographic conditions, mass spectrometric parameters, and sample extraction procedures to achieve the desired sensitivity, selectivity, and robustness for quantifying Naproxen. In method validation, this stable isotope-labeled compound is critical for assessing key validation parameters as stipulated by regulatory guidelines.

Key Validation Parameters Assessed Using rac-Naproxen-d3 Methyl Ester:

Specificity and Selectivity: Ensuring the method can distinguish the analyte from the internal standard and other potential interferences.

Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range.

Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.

Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte and internal standard.

Stability: Assessing the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions.

Role in Quality Control (QC) and Regulatory Compliance Studies (e.g., Abbreviated New Drug Application, ANDA)

In the pharmaceutical industry, rac-Naproxen-d3 Methyl Ester is utilized in Quality Control (QC) applications and is crucial for regulatory submissions, such as Abbreviated New Drug Applications (ANDAs). clearsynth.comsynzeal.comsynzeal.com For an ANDA to be approved, the generic drug manufacturer must demonstrate that its product is bioequivalent to the reference listed drug. Bioequivalence studies rely on accurate and validated analytical methods to measure the drug concentration in biological fluids. nirmauni.ac.in The use of a stable isotope-labeled internal standard like rac-Naproxen-d3 Methyl Ester is often a regulatory expectation for these critical studies to ensure data integrity and compliance. aquigenbio.comclearsynth.comsynzeal.com It serves as a high-quality reference standard supplied with comprehensive characterization data to meet these regulatory guidelines. aquigenbio.comclearsynth.comsynzeal.com

Research in Pharmacokinetics and Drug Metabolism Pathways

Interactive Table: Properties of rac-Naproxen-d3 Methyl Ester and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| rac Naproxen-d3 Methyl Ester | 1189511-76-9 | C15H13D3O3 | 247.3 |

| rac-Naproxen-d3 | 958293-77-1 | C14H11D3O3 | 233.28 |

| Naproxen | 22204-53-1 | C14H14O3 | 230.3 |

| Naproxen Methyl Ester | 27655-95-4 | C15H16O3 | 244.29 |

| rac O-Desmethyl Naproxen D3 | 1122399-99-8 | Not Available | Not Available |

Elucidation of Metabolic Fate Through Deuterium Tracing

The use of stable isotope-labeled compounds is a cornerstone in the field of drug metabolism and pharmacokinetics. clearsynth.com Deuterium-labeled molecules, such as this compound, serve as powerful tracers to elucidate the metabolic fate of xenobiotics. acs.org The principle of deuterium tracing relies on the introduction of deuterium atoms into the drug molecule at a metabolically stable position. The mass of the labeled compound is increased by the number of deuterium atoms incorporated, creating a distinct mass signature that can be readily detected by mass spectrometry (MS). acs.org This technique allows researchers to track the parent drug and its metabolites through complex biological matrices, distinguishing them from endogenous molecules. clearsynth.com

In the context of naproxen, which is metabolized primarily via O-demethylation to 6-O-desmethylnaproxen (6-DMN), the use of a deuterated analog is critical for unambiguous metabolite identification and quantification. nih.gov The deuterium label on the methyl group of this compound is retained through its primary metabolic transformations. When administered in a research setting, the compound and its subsequent metabolites can be precisely tracked and quantified using techniques like liquid chromatography-mass spectrometry (LC-MS). veeprho.com

Research findings indicate that naproxen and its main metabolite, 6-DMN, are further conjugated with moieties such as glucuronic acid or sulfate (B86663) before excretion. amegroups.cnlcms.czresearchgate.net The use of a deuterated tracer helps in identifying these conjugated metabolites, which might otherwise be difficult to detect against the high background of a biological sample. researchgate.net The stable isotope label does not alter the underlying pharmacological or metabolic properties of the molecule, ensuring that the metabolic pathways observed are representative of the non-labeled drug. clearsynth.com This approach provides high-quality data for understanding absorption, distribution, metabolism, and excretion (ADME) profiles. acs.org

| Compound Name | Chemical Formula (Non-labeled) | Molecular Weight (Non-labeled) | Chemical Formula (Deuterated) | Molecular Weight (Deuterated) | Metabolic Role |

| Naproxen Methyl Ester | C15H16O3 | 244.28 g/mol | C15H13D3O3 | 247.30 g/mol | Parent Compound/Pro-drug |

| Naproxen | C14H14O3 | 230.26 g/mol | C14H11D3O3 | 233.28 g/mol pharmaffiliates.com | Active Drug (after hydrolysis) |

| 6-O-Desmethylnaproxen | C13H12O3 | 216.23 g/mol | C13H9D3O3 | 219.25 g/mol | Primary Phase I Metabolite guidechem.comnih.gov |

| Naproxen Glucuronide | C20H22O9 | 406.38 g/mol | C20H19D3O9 | 409.40 g/mol | Phase II Metabolite lcms.czmedchemexpress.eu |

In Vitro and In Silico Approaches to Metabolite Identification and Quantification

Complementing in vivo studies, in vitro and in silico methods are indispensable tools in modern drug discovery and development for identifying and quantifying metabolites. These approaches provide a controlled environment to investigate specific metabolic pathways and predict metabolic outcomes before human trials.

In Vitro Approaches

In vitro systems are crucial for identifying the enzymes and pathways involved in drug metabolism. For naproxen, studies using human liver microsomes have successfully identified the primary enzymes responsible for its biotransformation. Experiments have shown that the O-demethylation of both naproxen stereoisomers is mainly catalyzed by cytochrome P450 enzymes CYP2C9 and CYP1A2. In such assays, this compound can be used as a substrate, and the formation of its deuterated metabolites is monitored over time using LC-MS/MS to determine reaction kinetics and enzyme contribution. bioline.org.br

Furthermore, microbial transformation models can serve as effective surrogates for mammalian metabolism. amegroups.cn For instance, fungi from the Cunninghamella species have been shown to transform naproxen into its known mammalian metabolites, desmethylnaproxen (B1198181) and desmethylnaproxen-6-O-sulfate. amegroups.cn These microbial systems offer a practical and scalable method for producing and identifying potential human metabolites of a drug candidate. The use of a labeled compound like this compound in these systems simplifies the detection and structural elucidation of the resulting metabolites. amegroups.cn

In Silico Approaches

In silico, or computational, models are increasingly used to predict the metabolic fate of drug candidates, reducing the need for extensive early-stage laboratory experiments. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can predict potential drug-drug interactions (DDIs) by identifying the likelihood of a compound being a substrate or inhibitor of specific CYP450 isoforms. For naproxen, in silico tools have correctly predicted a high probability of DDI mediated by CYP2C9. mdpi.com

In addition to interaction prediction, computational tools are used to forecast the ADME properties of new chemical entities. dergipark.org.tr By analyzing the structure of naproxen and its derivatives, these models can predict pharmacokinetic profiles, including metabolic stability and potential metabolite structures. dovepress.com This predictive power allows for the early-stage optimization of drug candidates to achieve more favorable metabolic profiles. dergipark.org.tr

| Approach | Model/System | Key Findings for Naproxen Metabolism | Reference |

| In Vitro | Human Liver Microsomes | Identified CYP2C9 and CYP1A2 as the primary enzymes for O-demethylation. | |

| In Vitro | Cunninghamella Species | Fungi produce known mammalian metabolites: desmethylnaproxen and its sulfate conjugate. | amegroups.cn |

| In Vitro | HPLC Methods | Developed methods for simultaneous determination of naproxen and its desmethyl metabolite in plasma. | nih.gov |

| In Silico | DDI Prediction Models | Predicted potential drug-drug interactions mediated by the CYP2C9 isoform. | mdpi.com |

| In Silico | ADME/Pharmacokinetic Models | Used to evaluate and predict the bioavailability and safety profiles of naproxen analogues. | dergipark.org.trdovepress.com |

Stereochemical Research and Chiral Recognition Mechanisms

Probing Enantiomeric Purity and Isomeric Ratios

The separation and quantification of enantiomers are critical in pharmaceutical development and quality control. Racemic mixtures, such as rac-naproxen, contain equal amounts of two enantiomers, (S)-naproxen and (R)-naproxen. While (S)-naproxen is the active anti-inflammatory agent, (R)-naproxen is considered a toxin. Therefore, accurately determining the enantiomeric purity of naproxen (B1676952) and its derivatives is of utmost importance.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for separating enantiomers and assessing their purity. mdpi.com The use of isotopically labeled internal standards, such as rac-naproxen-d3 methyl ester, enhances the accuracy and reliability of these methods. By adding a known amount of the labeled standard to a sample, any variations in sample preparation or instrument response can be corrected, leading to more precise determination of the enantiomeric ratio.

Investigations into Chiral Discrimination Processes

The ability to separate enantiomers relies on the principle of chiral discrimination, where a chiral environment interacts differently with each enantiomer of a chiral compound. Understanding the mechanisms behind this discrimination is a key area of research. These investigations often employ spectroscopic and chromatographic techniques to elucidate the intermolecular interactions responsible for enantioselective recognition. mdpi.comrsc.org

Studies have explored the chiral recognition of naproxen enantiomers using various techniques. For instance, the interactions between naproxen enantiomers and chiral selectors, such as cyclodextrins, have been investigated using room-temperature phosphorescence. acs.org These studies reveal differences in the stability of the complexes formed between each enantiomer and the chiral selector, providing insights into the discrimination process. acs.org Computational modeling is also employed to complement experimental data, offering a molecular-level understanding of the interactions, which often involve hydrogen bonding, π-π stacking, and steric hindrance. mdpi.comrsc.org

Application of Naproxen Enantiomers as Chiral Probes and Selectors

The well-defined stereochemical properties of naproxen enantiomers have led to their use as tools in the development and characterization of new chiral separation methods.

(S)-Naproxen as a Chiral Derivatizing Reagent (CDR)

(S)-Naproxen can be used as a chiral derivatizing reagent (CDR). In this approach, a racemic mixture of a compound is reacted with an enantiomerically pure reagent, such as (S)-naproxen, to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard, non-chiral chromatographic methods. This technique is valuable for determining the enantiomeric composition of other chiral molecules.

Development and Characterization of Naproxen-Based Chiral Stationary Phases (CSPs)

Researchers have developed chiral stationary phases (CSPs) that incorporate naproxen derivatives as the chiral selector. These CSPs are then used in HPLC to separate the enantiomers of a wide range of racemic compounds. The performance of these naproxen-based CSPs is evaluated by their ability to resolve various analytes, and the chiral recognition mechanisms are investigated to understand the factors influencing the separation. koreascience.kr These studies contribute to the rational design of new and more effective CSPs for enantioseparation. mdpi.com The interactions at play in these systems are often a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions between the chiral selector and the analyte. semanticscholar.org

Emerging Research Paradigms and Future Scholarly Directions for Rac Naproxen D3 Methyl Ester

The scientific inquiry into rac-Naproxen-d3 Methyl Ester is evolving, driven by advancements in analytical techniques and computational power. This deuterated, racemic methyl ester of Naproxen (B1676952) serves as a crucial tool in various research domains, from fundamental mechanistic studies to advanced biomedical applications. The following sections explore key areas of emerging research and future scholarly directions centered on this compound.

Q & A

Q. How should researchers address discrepancies in reported CAS Registry Numbers (e.g., 1189511-76-9 vs. 958293-77-1)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.